1-(3-Amino-2-(methylthio)phenyl)propan-1-one
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Overview
Description
1-(3-Amino-2-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H13NOS It is characterized by the presence of an amino group, a methylthio group, and a propanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-(methylthio)phenyl)propan-1-one typically involves the reaction of 3-amino-2-(methylthio)benzaldehyde with a suitable reagent to introduce the propanone group. Common reagents used in this synthesis include Grignard reagents or organolithium compounds. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives.
Scientific Research Applications
1-(3-Amino-2-(methylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(3-Amino-2-(methylthio)phenyl)propan-2-one: Similar structure but with a different position of the propanone group.
2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one: Contains a morpholine ring and a methylthio group.
Uniqueness: 1-(3-Amino-2-(methylthio)phenyl)propan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13NOS |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
1-(3-amino-2-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C10H13NOS/c1-3-9(12)7-5-4-6-8(11)10(7)13-2/h4-6H,3,11H2,1-2H3 |
InChI Key |
KFHZDDBXNQNNCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)N)SC |
Origin of Product |
United States |
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